molecular formula C7H5F3N2O3 B564732 2-Amino-5-nitro-4-(trifluoromethyl)phenol CAS No. 56987-02-1

2-Amino-5-nitro-4-(trifluoromethyl)phenol

Cat. No.: B564732
CAS No.: 56987-02-1
M. Wt: 222.123
InChI Key: FKHIQXACMFXULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

2-Amino-5-nitro-4-(trifluoromethyl)phenol is a metabolite of Flutamide , an anti-androgen drug. The primary targets of this compound are likely to be similar to those of Flutamide, which primarily targets androgen receptors, inhibiting the action of androgens, a type of hormone that promotes the development and maintenance of male sex characteristics.

Pharmacokinetics

As a metabolite of flutamide, it is likely produced in the liver and excreted in the urine

Biochemical Analysis

Biochemical Properties

It is known to be a metabolite of Flutamide , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of this drug

Cellular Effects

Given its role as a metabolite of Flutamide , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

The metabolic pathways involving 2-Amino-5-nitro-4-(trifluoromethyl)phenol are not well characterized. It is known to be a metabolite of Flutamide , suggesting it may interact with enzymes or cofactors involved in the metabolism of this drug

Chemical Reactions Analysis

2-Amino-5-nitro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Properties

IUPAC Name

2-amino-5-nitro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-1-4(11)6(13)2-5(3)12(14)15/h1-2,13H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHIQXACMFXULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675590
Record name 2-Amino-5-nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56987-02-1
Record name 2-Amino-5-nitro-4-(trifluoromethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056987021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-nitro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-NITRO-4-(TRIFLUOROMETHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA45BJS77B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the significance of 2-Amino-5-nitro-4-(trifluoromethyl)phenol in the context of the research paper?

A: Although not explicitly stated as a target itself, this compound plays a crucial behind-the-scenes role in this research. The paper focuses on developing analytical methods for flutamide, an anti-androgen drug, and its metabolites []. While the specific use of this compound isn't detailed in the abstract, it's likely employed as part of the HPLC (High-Performance Liquid Chromatography) or HPTLC (High-Performance Thin-Layer Chromatography) methods. These techniques often utilize specific reagents for tasks like:

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